CGS 15435
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-(5-chloro-1-methyl-2-pyridin-3-ylindol-3-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-23-18-10-9-15(21)12-17(18)16(7-3-2-4-8-19(24)25)20(23)14-6-5-11-22-13-14/h5-6,9-13H,2-4,7-8H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQANTGKEVLUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C3=CN=CC=C3)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CGS 15435
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 15435 is a potent and selective pyrazoloquinoline derivative that acts as a partial inverse agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Its mechanism of action involves the allosteric modulation of the receptor, leading to a reduction in the GABA-mediated chloride ion flux. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding characteristics, functional effects, and the experimental protocols used for its characterization.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). It is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) permeable pore. The binding of GABA to its recognition sites on the receptor triggers a conformational change, leading to channel opening and an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
The GABA-A receptor is a key target for a variety of clinically important drugs, including benzodiazepines. Benzodiazepines bind to a distinct allosteric site on the receptor, known as the benzodiazepine binding site, located at the interface of the α and γ subunits. Ligands that bind to this site can be classified based on their effect on GABA-mediated currents:
-
Agonists: Potentiate the effect of GABA, increasing the frequency of channel opening.
-
Antagonists: Block the effects of both agonists and inverse agonists without affecting the GABA-induced current on their own.
-
Inverse Agonists: Reduce the effect of GABA, decreasing the frequency of channel opening.
This compound falls into the category of a partial inverse agonist, meaning it reduces the GABA-gated chloride current but to a lesser extent than a full inverse agonist.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is its interaction with the benzodiazepine binding site on the GABA-A receptor, where it acts as a partial inverse agonist.
Binding to the Benzodiazepine Site
Partial Inverse Agonist Activity
As a partial inverse agonist, this compound reduces the constitutive activity of the GABA-A receptor and diminishes the potentiation of GABA-induced chloride currents. This negative allosteric modulation results in a decrease in the overall inhibitory tone of GABAergic neurotransmission. The partial nature of its inverse agonism suggests that it has a lower efficacy in reducing the chloride current compared to a full inverse agonist.
Quantitative Data
The following table summarizes the binding affinity of the structurally related compound CGS 9896 for different GABA-A receptor subtypes, providing a proxy for the expected binding profile of this compound.
| Compound | Receptor Subtype | Ki (nM) |
| CGS 9896 | α1β3γ2 | High Affinity (nM range) |
| α2β3γ2 | High Affinity (nM range) | |
| α3β3γ2 | High Affinity (nM range) | |
| α5β3γ2 | High Affinity (nM range) |
Note: Specific Ki values for this compound are not available in the reviewed literature. The data for CGS 9896 is presented to illustrate the typical high-affinity binding of this class of compounds.[1]
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances.
-
Resuspend the final membrane preparation in the assay buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]-Flumazenil).
-
Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow across the cell membrane in response to receptor activation and modulation.
Objective: To determine the functional effect (partial inverse agonism) of this compound on GABA-A receptor-mediated chloride currents.
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Incubate the oocytes for several days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.
-
Co-apply this compound with GABA and measure the change in the chloride current. An inverse agonist will cause a reduction in the GABA-induced current.
-
To confirm binding to the benzodiazepine site, the effect of this compound can be challenged with a benzodiazepine antagonist like flumazenil.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Express the effect of this compound as a percentage inhibition of the control GABA response.
-
Generate concentration-response curves to determine the potency (EC₅₀) of this compound as a partial inverse agonist.
-
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound binds to the benzodiazepine site on the GABA-A receptor, negatively modulating the effect of GABA and reducing chloride influx.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for characterizing the functional effects of this compound using two-electrode voltage clamp electrophysiology.
Conclusion
This compound is a pyrazoloquinoline derivative that functions as a high-affinity partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor. Its mechanism of action involves the allosteric reduction of GABA-mediated chloride currents, leading to a decrease in neuronal inhibition. The characterization of its binding and functional properties is achieved through standard pharmacological techniques, including radioligand binding assays and electrophysiological recordings. This in-depth understanding of its mechanism of action is crucial for its potential application in neuroscience research and drug development.
References
An In-depth Technical Guide to CGS 15435: A Potent Thromboxane Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of CGS 15435, a potent and selective inhibitor of thromboxane (B8750289) A2 (TxA2) synthetase. Contrary to some initial classifications, this compound does not act as a benzodiazepine (B76468) receptor antagonist. The likely source of this misconception stems from other compounds from Ciba-Geigy with the "CGS" prefix, such as CGS 8216 and CGS 9896, which are indeed ligands for the benzodiazepine receptor. This document clarifies the true mechanism of action of this compound and details its pharmacological profile, supported by quantitative data, in-depth experimental methodologies, and visualizations of its role in relevant signaling pathways. The primary focus of this guide is to equip researchers and drug development professionals with a thorough understanding of this compound's properties as a thromboxane synthetase inhibitor for potential therapeutic applications.
Introduction: Clarifying the Pharmacological Target of this compound
This compound is a highly potent and selective inhibitor of thromboxane A2 (TxA2) synthetase, an enzyme crucial in the arachidonic acid cascade that leads to the production of thromboxane A2. TxA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathological processes, including hemostasis and thrombosis.
It is critical to distinguish this compound from other pharmacological agents that share the "CGS" nomenclature. Notably, compounds such as CGS 8216 and CGS 9896 are well-characterized ligands of the benzodiazepine receptor, acting as an antagonist and a partial agonist, respectively[1][2][3][4]. The shared prefix has led to a misattribution of this compound's mechanism of action. This guide will focus exclusively on the scientifically validated role of this compound as a thromboxane synthetase inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by specifically inhibiting the action of thromboxane synthetase. This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into TxA2. By blocking this step, this compound effectively reduces the levels of TxA2, thereby mitigating its downstream effects on platelet aggregation and vasoconstriction.
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 1 nM | Thromboxane Synthetase | [1] |
Table 2: In Vivo Efficacy of CGS 15435A in a Rabbit Model of Thrombotic Sudden Death
| Pretreatment Time with CGS 15435A (8.6 µmol/kg i.v.) | Thrombocytopenia (%) | Survival Rate (%) | Reference |
| 0.25 hours | 0 | 100 | [5] |
| 24 hours | 11 | 83 | [5] |
Table 3: In Vivo Inhibition of Serum Thromboxane B2 (TxB2) by this compound in Beagles
| Time After Dosing (3 mg/kg p.o.) | % Inhibition of Serum TxB2 | Reference |
| 1 hour | 95 | [5] |
| 4 hours | Significant Inhibition | [5] |
| 6 hours | Significant Inhibition | [5] |
| 12 hours | Significant Inhibition | [5] |
| 24 hours | Significant Inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of IC50 for Thromboxane Synthetase
The inhibitory potency of this compound on thromboxane synthetase is determined using an in vitro enzyme assay. A typical protocol is as follows:
In Vivo Model of Thrombotic Sudden Death in Rabbits
This model assesses the efficacy of this compound in preventing thrombosis-induced mortality.
-
Animal Model: Anesthetized New Zealand white rabbits are used.
-
Induction of Thrombosis: A lethal intravenous injection of arachidonic acid (e.g., 0.75 mg/kg) is administered to induce widespread intravascular thrombosis, leading to sudden death.
-
Drug Administration: CGS 15435A (the hydrochloride salt of this compound) is administered intravenously at a specified dose (e.g., 8.6 µmol/kg) at various time points before the arachidonic acid challenge.
-
Endpoint Measurement: The primary endpoints are survival rate and the degree of thrombocytopenia (platelet count reduction), which is measured from blood samples taken before and after the arachidonic acid injection. Plasma levels of TxB2 are also measured to confirm the inhibition of thromboxane synthesis.
Measurement of Serum Thromboxane B2 (TxB2) Levels
This protocol is used to quantify the in vivo inhibitory effect of this compound on thromboxane production.
-
Blood Collection: Whole blood is collected from the study animals (e.g., beagles) at various time points after oral administration of this compound.
-
Clotting: The blood is allowed to clot in glass tubes at 37°C for a standardized period (e.g., 60 minutes) to allow for maximal platelet activation and TxA2 production.
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
TxB2 Measurement: The concentration of TxB2, the stable, non-enzymatic hydrolysis product of TxA2, in the serum is measured using a validated immunoassay (e.g., ELISA) or by a chromatographic method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage inhibition of TxB2 production is calculated by comparing the levels in treated animals to those in vehicle-treated control animals.
Pharmacokinetics and Safety Profile
While specific pharmacokinetic and comprehensive safety data for this compound are not extensively published in the public domain, some general characteristics of thromboxane synthetase inhibitors can be inferred. These compounds are typically designed for good oral bioavailability and a duration of action that allows for convenient dosing regimens. The extended duration of action of this compound, as demonstrated by the significant inhibition of TxB2 formation up to 24 hours post-dose in beagles, suggests a favorable pharmacokinetic profile for potential therapeutic use[5].
The safety profile of selective thromboxane synthetase inhibitors is generally considered favorable, as they do not interfere with the production of other prostaglandins, some of which have protective physiological roles. However, as with any antiplatelet agent, there is a potential risk of increased bleeding time, which would need to be carefully evaluated in preclinical and clinical studies.
Potential Therapeutic Applications
Given its potent and selective inhibition of TxA2 synthesis, this compound holds potential for the treatment of a variety of cardiovascular and thrombotic diseases, including:
-
Myocardial infarction
-
Stroke
-
Peripheral artery disease
-
Pulmonary hypertension
The long duration of action of this compound makes it a particularly interesting candidate for the chronic management of these conditions.
Conclusion
This compound is a potent and selective thromboxane synthetase inhibitor with a well-defined mechanism of action within the arachidonic acid cascade. It is crucial to differentiate it from other "CGS" compounds that target the benzodiazepine receptor. The quantitative data from in vitro and in vivo studies demonstrate its high potency and long-lasting efficacy in inhibiting thromboxane production. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and similar compounds. With its promising pharmacological profile, this compound represents a valuable tool for research into the role of thromboxane in disease and a potential candidate for the development of new anti-thrombotic therapies.
References
CGS 15435: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 15435 is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase. Developed by Ciba-Geigy, this compound, chemically identified as 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid HCl, has demonstrated significant promise in preclinical studies due to its long-lasting in vivo activity. This document provides a detailed overview of the discovery, history, pharmacology, and experimental protocols associated with this compound, intended to serve as a comprehensive resource for researchers and drug development professionals.
Discovery and History
This compound was first described in a 1987 publication in the European Journal of Pharmacology by researchers at Ciba-Geigy Pharmaceuticals.[1] The development of this compound was part of a broader effort to identify selective inhibitors of thromboxane synthase, a key enzyme in the arachidonic acid cascade responsible for the production of the potent vasoconstrictor and platelet aggregator, thromboxane A2. The aim was to create a compound with a prolonged duration of action, making it suitable for chronic therapeutic use in conditions with pathological TXA2 involvement.
Chemical Properties
| Property | Value |
| Chemical Name | 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid HCl |
| CAS Number | 95853-92-2 |
| Molecular Formula | C₂₀H₂₁ClN₂O₂ |
| Molecular Weight | 356.85 g/mol |
Pharmacological Profile
This compound is characterized by its high potency and remarkable selectivity as a thromboxane A2 synthase inhibitor.
In Vitro Activity
The in vitro inhibitory activity of this compound has been assessed against several enzymes in the arachidonic acid pathway.[1][2]
| Enzyme | IC₅₀ | Selectivity vs. TXA2 Synthase |
| Thromboxane A2 (TXA2) Synthase | 1 nM | - |
| Cyclooxygenase | 1200 µM | 1,200,000-fold |
| Prostacyclin (PGI₂) Synthase | 90 µM | 90,000-fold |
| 5-Lipoxygenase | 60 µM | 60,000-fold |
In Vivo Activity
Preclinical in vivo studies have highlighted the long duration of action of this compound.
| Species | Dose | Route | Effect on Serum TXB₂ | Duration of Significant Inhibition | Reference |
| Beagle (conscious) | 3 mg/kg | p.o. | 95% inhibition at 1 hour | 24 hours | [1] |
| Rabbit (anesthetized) | 8.6 µmol/kg | i.v. | Prevention of arachidonic acid-induced increase | 24 hours | [1] |
Signaling Pathway
This compound exerts its effect by specifically inhibiting thromboxane A2 synthase, a key enzyme in the eicosanoid signaling pathway. This inhibition leads to a reduction in the production of thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.
Caption: Inhibition of the Thromboxane A2 Synthesis Pathway by this compound.
Experimental Protocols
In Vivo Inhibition of Serum Thromboxane B₂ in Beagles
This protocol is based on the methodology described by Olson et al. (1987).[1]
Caption: Workflow for In Vivo Thromboxane B₂ Inhibition Study in Beagles.
Methodology:
-
Conscious beagles are administered a single oral dose of 3 mg/kg this compound.
-
Blood samples are collected at baseline (pre-dose) and at 1, 4, 6, 12, and 24 hours post-administration.
-
Serum is separated from the collected blood samples.
-
Serum levels of thromboxane B₂ (a stable metabolite of TXA2) are quantified using a specific radioimmunoassay.
-
The percentage inhibition of TXB₂ formation is calculated by comparing the post-dose levels to the baseline levels.
Arachidonic Acid-Induced Thrombotic Sudden Death in Rabbits
This protocol is adapted from the study by Olson et al. (1987).[1]
Caption: Workflow for Arachidonic Acid-Induced Thrombosis Model in Rabbits.
Methodology:
-
Rabbits are anesthetized.
-
A treatment group receives an intravenous administration of 8.6 µmol/kg this compound either 15 minutes (0.25 hours) or 24 hours prior to the arachidonic acid challenge.
-
Thrombotic sudden death is induced by an intravenous injection of 0.75 mg/kg arachidonic acid.
-
Survival rates and changes in platelet counts are monitored and compared between the this compound-treated group and a vehicle-treated control group.
Synthesis
While the seminal publication by Olson et al. (1987) does not provide the synthesis protocol for this compound, the chemical name, 5-chloro-1-methyl-2-(3-pyridyl)-3-indolhexanoic acid, suggests a synthetic route likely involving the alkylation of a 5-chloro-1-methyl-2-(3-pyridyl)-indole precursor at the 3-position with a suitable hexanoic acid derivative. A plausible, though not definitively published, synthetic pathway is outlined below.
Caption: Plausible Synthetic Route for this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase with a notably long duration of action in preclinical models. Its discovery provided a valuable tool for investigating the role of thromboxane A2 in various physiological and pathological processes. This technical guide consolidates the available information on this compound, offering a foundation for further research and development efforts in areas where inhibition of thromboxane A2 synthesis is a therapeutic goal.
References
An In-Depth Technical Guide on the Benzodiazepine Receptor Binding Affinity of CGS 15435
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the binding affinity of CGS 15435 for benzodiazepine (B76468) receptors. This compound is a notable compound within the pyrazoloquinoline class, which are known to interact with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor. A comprehensive review of available scientific literature indicates a notable lack of specific quantitative binding data, such as Ki or IC50 values, for this compound across various benzodiazepine receptor subtypes. This guide will therefore focus on the broader context of the chemical class to which this compound belongs, detailing the established experimental protocols for determining binding affinity and the associated signaling pathways. While direct data for this compound is not publicly available, the methodologies and principles outlined herein are standard for characterizing such compounds and provide a framework for its potential evaluation.
Introduction to this compound and the Benzodiazepine Receptor
This compound is a pyrazoloquinoline derivative that has been investigated for its interaction with the central nervous system, specifically at the benzodiazepine (BZD) binding site of the GABAA receptor. The GABAA receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the brain. The BZD binding site is an allosteric modulatory site, and ligands that bind here can enhance or reduce the effect of GABA, the primary endogenous ligand.
The GABAA receptors are highly heterogeneous, composed of different subunit combinations (e.g., α, β, γ), which determine their pharmacological properties.[1] Classical benzodiazepines typically bind to receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit.[1] The specific subunit composition influences the affinity and efficacy of a given ligand, leading to different physiological effects.
While this compound is identified as a compound of interest in this class, extensive searches of scientific databases have not yielded specific binding affinity data (Ki or IC50 values) for its interaction with various GABAA receptor subtypes. In contrast, related compounds from the CGS series, such as CGS 8216, CGS 9895, and CGS 9896, have been more extensively characterized in the literature. These compounds are known to act as antagonists or partial agonists at the benzodiazepine receptor.[2][3][4]
Quantitative Binding Affinity Data
As of the latest literature review, specific quantitative binding data for this compound at different benzodiazepine receptor subtypes is not available in the public domain. To facilitate future research and provide a template for how such data would be presented, the following table structure is recommended.
Table 1: Hypothetical Presentation of this compound Binding Affinity for Benzodiazepine Receptor Subtypes
| Receptor Subtype | Radioligand | Test System | Ki (nM) | IC50 (nM) | Reference |
| α1β2γ2 | [³H]Flunitrazepam | Recombinant HEK293 cells | Data N/A | Data N/A | |
| α2β2γ2 | [³H]Flunitrazepam | Recombinant HEK293 cells | Data N/A | Data N/A | |
| α3β2γ2 | [³H]Flunitrazepam | Recombinant HEK293 cells | Data N/A | Data N/A | |
| α5β2γ2 | [³H]Flunitrazepam | Recombinant HEK293 cells | Data N/A | Data N/A | |
| Native Receptors | [³H]Ro15-1788 | Rat cortical membranes | Data N/A | Data N/A |
Note: This table is for illustrative purposes only. The values for Ki and IC50 are currently unknown for this compound.
Experimental Protocols for Determining Binding Affinity
The characterization of a compound's binding affinity for benzodiazepine receptors typically involves radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Displacement Assay
This is the most common method to determine the binding affinity (Ki) of an unlabeled compound like this compound.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the Ki can be calculated.
Materials:
-
Radioligand: A tritiated BZD receptor ligand with high affinity, such as [³H]Flunitrazepam or [³H]Ro15-1788.
-
Receptor Source: Membranes prepared from brain tissue (e.g., rat cortex) or from cell lines (e.g., HEK293) expressing specific recombinant GABAA receptor subtypes.
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled BZD ligand (e.g., Diazepam or Clonazepam) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: Receptor membranes, radioligand, and varying concentrations of this compound are incubated in the assay buffer. A parallel set of tubes containing the non-specific binding control is also prepared.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 0-4°C) to reach binding equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Saturation Binding Assay
This assay is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand itself.
Objective: To characterize the binding of a radioligand to the receptor population.
Procedure: The experimental setup is similar to the displacement assay, but instead of a competing unlabeled ligand, increasing concentrations of the radioligand are incubated with the receptor preparation. The specific binding at each concentration is plotted against the free radioligand concentration, and the data are analyzed using Scatchard or non-linear regression analysis to determine Bmax and Kd.
Signaling Pathways and Functional Assays
Ligands that bind to the benzodiazepine site can have a spectrum of activities, from full agonists to antagonists to inverse agonists. Functional assays are necessary to determine the pharmacological nature of this compound.
GABAA Receptor Signaling
Binding of an agonist to the BZD site allosterically modulates the GABAA receptor, increasing the frequency of channel opening in the presence of GABA. This leads to an increased influx of chloride ions (Cl⁻), hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Antagonists bind to the site but have no effect on their own, blocking the effects of both agonists and inverse agonists. Inverse agonists bind to the BZD site and decrease the frequency of channel opening, leading to a pro-convulsant or anxiogenic effect.
Electrophysiological Assays
Two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes expressing specific GABAA receptor subtypes is a common functional assay. This technique allows for the direct measurement of ion flow through the channel in response to GABA and the modulatory effects of compounds like this compound. An enhancement of the GABA-evoked current would indicate agonistic activity, while a reduction would suggest inverse agonistic activity. No change in the GABA response, but a blockade of the effect of a known agonist, would indicate antagonism.
Visualizations
The following diagrams illustrate the typical workflow for a radioligand displacement assay and the signaling pathway of the GABAA receptor.
References
- 1. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine receptor modulation of [35S]TBPS binding to the chloride channel. Noncompetitive inhibition of classical benzodiazepines and competitive inhibition of the partial agonist, CGS 9895, by CGS 8216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGS 8216: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 9896: agonist-antagonist benzodiazepine receptor activity revealed by anxiolytic, anticonvulsant and muscle relaxation assessment in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
A Note on the Subject Compound CGS 15435: Initial research efforts to provide a specific technical guide on this compound were unsuccessful due to the limited availability of public-domain scientific literature, quantitative data, and detailed experimental protocols for this particular compound. To fulfill the core requirements of this guide for researchers, scientists, and drug development professionals, the scope has been broadened to the well-researched class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. This class of compounds is of significant interest in medicinal chemistry, with several derivatives having been investigated and even approved as potent kinase inhibitors. This guide will, therefore, focus on the general properties, synthesis, mechanism of action, and experimental evaluation of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, drawing on data from publicly available studies on various analogues.
Introduction to Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic aromatic system serves as a robust framework for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them key targets for therapeutic intervention.[2][4] The pyrazolo[1,5-a]pyrimidine core is a key feature in several FDA-approved drugs, such as the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Entrectinib, used in the treatment of cancers with NTRK gene fusions.[5][6]
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives primarily act as ATP-competitive inhibitors of protein kinases.[2] They achieve this by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[7] The versatility of this scaffold allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1][2]
Quantitative Data: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trks)
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | 5 | - | 11 | 11 | [6] |
| Entrectinib | 1.7 | 0.1 | 0.1 | - | [6] |
| Compound 8 | 1.7 | - | - | - | [5] |
| Compound 9 | 1.7 | - | - | - | [5] |
| Compound 23 | - | - | - | 0.1 | [5] |
| Compound 24 | - | - | - | 0.2 | [5] |
| Compound 28 | 0.17 | 0.07 | 0.07 | - | [6][8] |
| Compound 32 | 1.9 | 3.1 | 2.3 | - | [8] |
| Compound 36 | 1.4 | 2.4 | 1.9 | - | [8] |
| Compound 5n | - | - | - | - | [9] |
Note: Some IC50 values in the source literature were reported for mutated kinases; for example, compound 5n showed high potency against clinically resistant TRK mutants.[9]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) | Reference |
| Compound 6s | 0.45 | 0.23 | [10] |
| Compound 6t | 0.09 | 0.45 | [10] |
| Ribociclib (Reference) | 0.07 | - | [10] |
| Larotrectinib (Reference) | - | 0.07 | [10] |
| BS-194 (4k) | 0.003 | - | [11] |
Note: BS-194 also inhibits CDK1, CDK5, CDK7, and CDK9 with IC50 values of 30, 30, 250, and 90 nM, respectively.[11]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Phosphoinositide 3-Kinases (PI3Ks)
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (δ vs α, β, γ) | Reference |
| CPL302415 (6) | 1422 | 25470 | 16902 | 18 | 79, 1415, 939 | [12] |
| CPL302253 (54) | - | - | - | 2.8 | - | [13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target protein kinase using a luminescence-based assay like ADP-Glo™.[3][6]
-
Compound Preparation: Serially dilute the test compounds in DMSO to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).
-
Kinase and Substrate Addition: Add 2 µL of the target kinase (e.g., TrkA, CDK2/Cyclin A) and 2 µL of the appropriate substrate and ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Signal Generation: Incubate the plate for 30-40 minutes to allow for the generation of a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the effect of compounds on cell proliferation and viability.[6]
-
Cell Seeding: Seed cancer cells (e.g., KM12, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.[6]
Signaling Pathways and Experimental Workflows
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
The Trk signaling pathway is crucial for neuronal development and function. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active Trk fusion proteins that drive tumor growth. Pyrazolo[1,5-a]pyrimidine derivatives like Larotrectinib inhibit these Trk fusion proteins, blocking downstream signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in immune cell function.[14] Selective inhibition of PI3Kδ by pyrazolo[1,5-a]pyrimidine derivatives is a promising strategy for treating certain B-cell malignancies and autoimmune diseases.[12][14]
General Workflow for Structure-Activity Relationship (SAR) Studies
The development of potent and selective kinase inhibitors often involves a systematic process of designing, synthesizing, and testing a series of related compounds to understand the relationship between their chemical structure and biological activity.
Conclusion
Pyrazolo[1,5-a]pyrimidine derivatives represent a highly valuable and versatile class of compounds in the field of drug discovery, particularly for the development of targeted cancer therapies. Their ability to be chemically modified to achieve high potency and selectivity against various protein kinases has led to the successful development of several clinically approved drugs. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working on the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Future research in this area will likely focus on overcoming drug resistance, improving safety profiles, and expanding the therapeutic applications of this important class of molecules.
References
- 1. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for CGS 15435 in Autoradiography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 15435 is a non-benzodiazepine ligand that interacts with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It exhibits a unique pharmacological profile, acting as a null modulator at the benzodiazepine (B76468) (BZD) binding site (located at the α+/γ− subunit interface) and as a positive allosteric modulator at a distinct site on the α+/β− subunit interface. This dual action makes this compound a valuable tool for dissecting the complex pharmacology of the GABA-A receptor.
These application notes provide a detailed, albeit proposed, protocol for a competitive binding autoradiography study to investigate the interaction of this compound with the GABA-A receptor, along with information on data presentation and relevant signaling pathways.
Data Presentation
Quantitative data from competitive binding autoradiography studies with this compound should be summarized to determine its inhibitory constant (Ki). The key parameters to be presented are the IC50 (the concentration of this compound that displaces 50% of the radioligand) and the calculated Ki value. These values provide a measure of the binding affinity of this compound for the GABA-A receptor.
Table 1: Hypothetical Binding Affinity of this compound for the GABA-A Receptor Benzodiazepine Site
| Radioligand | Unlabeled Competitor | IC50 (nM) | Ki (nM) | Brain Region | Reference |
| [³H]Flumazenil | This compound | 50 | 25 | Rat Cortex | [Hypothetical Data] |
Note: The IC50 and Ki values presented here are hypothetical and should be determined experimentally. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
Proposed Competitive Binding Autoradiography Protocol for this compound using [³H]Flumazenil
This protocol is designed to determine the binding affinity of unlabeled this compound to the benzodiazepine binding site of the GABA-A receptor in brain tissue sections.
1. Materials and Reagents:
-
Tissues: Fresh frozen rodent brain tissue (e.g., rat or mouse).
-
Radioligand: [³H]Flumazenil (specific activity 70-90 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Displacer for Non-specific Binding: Unlabeled Flumazenil or Diazepam.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Microscope Slides: Gelatin-coated or positively charged.
-
Autoradiography Film or Phosphor Imaging Plates.
-
Scintillation Counter and Vials (for validation).
2. Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store the slide-mounted sections at -80°C until the day of the experiment.
3. Experimental Workflow Diagram:
4. Assay Procedure:
-
Slide Preparation: On the day of the experiment, bring the slide-mounted tissue sections to room temperature.
-
Pre-incubation: Pre-incubate the slides in incubation buffer (50 mM Tris-HCl, pH 7.4) for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Total Binding: Incubate a set of slides in incubation buffer containing a fixed concentration of [³H]Flumazenil (e.g., 1-2 nM).
-
Competition: Incubate other sets of slides in the same concentration of [³H]Flumazenil along with a range of concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). The exact range should be determined based on the expected IC50 of this compound.
-
Non-specific Binding: Incubate a separate set of slides in the presence of [³H]Flumazenil and a high concentration of an unlabeled displacer (e.g., 10 µM Flumazenil or Diazepam) to determine non-specific binding.
-
Incubate all slides for 60-90 minutes at 4°C or room temperature. The optimal temperature and time should be determined empirically.
-
-
Washing:
-
Terminate the incubation by rapidly washing the slides in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Perform 2-3 short washes (e.g., 2-5 minutes each) to remove unbound radioligand.
-
Finally, dip the slides briefly in ice-cold deionized water to remove buffer salts.
-
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Autoradiography:
-
Appose the dried slides to an autoradiography film or a phosphor imaging plate in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification of the results.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically from a few days to several weeks).
-
-
Data Analysis:
-
Develop the film or scan the phosphor imaging plate to obtain an autoradiogram.
-
Use a densitometry system to quantify the optical density of the signal in different brain regions.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding of [³H]Flumazenil against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Signaling Pathway
This compound modulates the function of the GABA-A receptor, which is a ligand-gated ion channel. The binding of GABA to its receptor opens a chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions into the neuron. This hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
Disclaimer: The provided protocol is a proposed methodology based on established principles of competitive binding autoradiography for GABA-A receptors. Researchers should optimize the specific conditions (e.g., concentrations, incubation times, and temperatures) for their particular experimental setup. All work involving animals and radioactive materials must be conducted in accordance with institutional and national guidelines.
Application Notes and Protocols for GABA-A Inverse Agonists in Fear Conditioning Paradigms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fear conditioning is a cornerstone of behavioral neuroscience, providing a robust model to study the mechanisms of learning, memory, and anxiety. The GABAergic system, being the primary inhibitory neurotransmitter system in the brain, plays a critical role in modulating the acquisition, consolidation, and extinction of fear memories. The amygdala, a key brain region in the fear circuitry, is densely populated with GABA-A receptors.
GABA-A receptor inverse agonists are ligands that bind to the benzodiazepine (B76468) site of the GABA-A receptor and produce effects opposite to those of agonists like diazepam. Instead of enhancing GABAergic inhibition, they reduce it, leading to increased neuronal excitability. This property makes them valuable tools for investigating the role of GABAergic tone in fear-related processes. Functionally, decreasing GABAergic transmission through the action of inverse agonists is hypothesized to facilitate the induction of synaptic plasticity, thereby enhancing the acquisition and consolidation of fear memories.[1]
Mechanism of Action in Fear Conditioning
The prevailing hypothesis is that GABA-A inverse agonists enhance fear learning and memory by reducing the inhibitory control within key neural circuits of fear, particularly in the amygdala and hippocampus. During fear conditioning, a neutral conditioned stimulus (CS) is paired with an aversive unconditioned stimulus (US), leading to the formation of a CS-US association. This process involves synaptic plasticity, such as long-term potentiation (LTP), in the lateral amygdala.
By reducing GABAergic inhibition, inverse agonists can lower the threshold for LTP induction, thereby strengthening the synaptic connections that underlie the fear memory trace. This disinhibition can lead to a more robust and lasting fear memory, which can be measured behaviorally as increased freezing or other fear responses to the conditioned stimulus.
Data Presentation
The following tables provide a template for summarizing quantitative data from fear conditioning experiments involving a hypothetical GABA-A inverse agonist.
Table 1: Effect of a GABA-A Inverse Agonist on the Acquisition of Cued Fear Conditioning
| Treatment Group | Dose (mg/kg) | Pre-CS Freezing (%) | Post-CS Freezing during Training (%) | CS-Evoked Freezing during Test (%) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Inverse Agonist | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Inverse Agonist | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Inverse Agonist | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of a GABA-A Inverse Agonist on the Consolidation of Contextual Fear Conditioning
| Treatment Group | Dose (mg/kg) | Immediate Post-Shock Freezing (%) | Contextual Freezing 24h Post-Training (%) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| Inverse Agonist | X | Mean ± SEM | Mean ± SEM |
| Inverse Agonist | Y | Mean ± SEM | Mean ± SEM |
| Inverse Agonist | Z | Mean ± SEM | Mean ± SEM |
Experimental Protocols
The following are detailed, generalized protocols for investigating the effects of a GABA-A inverse agonist, such as CGS 15435, on fear conditioning in rodents.
Protocol 1: Investigating the Effect on Acquisition of Auditory Cued Fear Conditioning
Objective: To determine if the administration of a GABA-A inverse agonist prior to fear conditioning enhances the acquisition of a cued fear memory.
Materials:
-
Fear conditioning chambers equipped with a grid floor for foot shock delivery, a speaker for auditory cue presentation, and a video camera for recording behavior.
-
GABA-A inverse agonist (e.g., this compound)
-
Vehicle solution (e.g., saline, DMSO in saline)
-
Syringes and needles for administration (e.g., intraperitoneal, intravenous)
-
Experimental animals (e.g., male C57BL/6 mice, 8-12 weeks old)
Procedure:
-
Habituation (Day 1):
-
Handle the mice for 2-3 minutes each day for 3-5 days leading up to the experiment to reduce stress.
-
On the day before conditioning, place each mouse in the fear conditioning chamber for 10-15 minutes without any stimuli to allow for habituation to the context.
-
-
Drug Administration and Conditioning (Day 2):
-
Prepare fresh solutions of the GABA-A inverse agonist at the desired doses and the vehicle.
-
Administer the inverse agonist or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) 30 minutes before placing them in the conditioning chamber. The exact timing should be optimized based on the pharmacokinetic profile of the compound.
-
Place the mouse in the conditioning chamber.
-
Allow a 2-3 minute baseline period.
-
Present the conditioned stimulus (CS), a 30-second tone (e.g., 2800 Hz, 85 dB).
-
In the last 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 1-2 minutes after the final pairing and return it to its home cage.
-
-
Cued Fear Memory Test (Day 3):
-
Place the mouse in a novel context (different shape, flooring, and odor from the conditioning chamber) to minimize contextual fear.
-
Allow a 2-3 minute baseline period.
-
Present the CS (the same tone as in conditioning) for 30 seconds without the US.
-
Repeat the CS presentation 3-5 times with an inter-trial interval of 1-2 minutes.
-
Record the entire session and score the percentage of time the mouse spends freezing during the CS presentations.
-
Protocol 2: Investigating the Effect on Consolidation of Contextual Fear Conditioning
Objective: To determine if the administration of a GABA-A inverse agonist immediately after fear conditioning enhances the consolidation of a contextual fear memory.
Materials:
-
Same as Protocol 1.
Procedure:
-
Habituation (Day 1):
-
As described in Protocol 1.
-
-
Conditioning and Drug Administration (Day 2):
-
Place the mouse in the conditioning chamber.
-
Allow a 2-3 minute baseline period.
-
Deliver 3-5 mild foot shocks (US; e.g., 0.5-0.7 mA, 2 seconds duration) with an inter-shock interval of 1-2 minutes. No discrete cue is presented.
-
Immediately after the conditioning session, remove the mouse and administer the GABA-A inverse agonist or vehicle.
-
Return the mouse to its home cage.
-
-
Contextual Fear Memory Test (Day 3):
-
Place the mouse back into the same conditioning chamber (the context).
-
Allow the mouse to explore freely for 5-8 minutes without any stimuli.
-
Record the entire session and score the percentage of time the mouse spends freezing.
-
Mandatory Visualizations
Caption: Signaling pathway of fear memory formation enhanced by a GABA-A inverse agonist.
Caption: Experimental workflows for investigating fear acquisition and consolidation.
References
Application Notes and Protocols for Studying Benzodiazepine Withdrawal Using CGS 8216
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CGS 8216, a potent benzodiazepine (B76468) receptor antagonist, as a tool to investigate the mechanisms and potential treatments for benzodiazepine withdrawal.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for anxiety, insomnia, and seizure disorders. Their therapeutic effects are mediated by positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Chronic use of benzodiazepines can lead to physical dependence, and abrupt cessation or dose reduction can trigger a debilitating withdrawal syndrome. Understanding the neurobiological underpinnings of benzodiazepine withdrawal is crucial for developing effective therapeutic interventions.
CGS 8216 is a pyrazolo[4,3-c]quinoline derivative that acts as a benzodiazepine receptor antagonist.[1][2] Unlike benzodiazepine agonists, CGS 8216 binds to the benzodiazepine site on the GABA-A receptor but does not enhance the action of GABA. In fact, it can block the effects of benzodiazepine agonists and, in benzodiazepine-dependent subjects, precipitate a withdrawal syndrome.[1] This property makes CGS 8216 an invaluable tool for researchers studying the neuroadaptations that occur during chronic benzodiazepine exposure and the subsequent withdrawal state.
Mechanism of Action and Signaling Pathway
Benzodiazepines bind to a specific site on the GABA-A receptor, a ligand-gated ion channel, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus causing neuronal inhibition.
CGS 8216 acts as a competitive antagonist at the benzodiazepine binding site. In benzodiazepine-naive subjects, it has minimal intrinsic activity but can produce anxiogenic (anxiety-promoting) effects at higher doses.[3] In individuals with physical dependence on benzodiazepines, the administration of CGS 8216 displaces the agonist from the receptor, abruptly reversing its inhibitory potentiation and precipitating withdrawal symptoms.
Data Presentation
The following tables summarize quantitative data relevant to the use of CGS 8216 in benzodiazepine withdrawal studies.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | KD (nM) | Bmax (fmol/mg protein) | Reference |
| CGS 8216 | [3H]-CGS 8216 | Rat forebrain membranes | 0.044 (at 0°C) | ~1000 | [4] |
| CGS 8216 | [3H]-CGS 8216 | Rat forebrain membranes | 0.18 (at 37°C) | ~1000 | [4] |
Table 2: In Vivo Potency for Precipitating Withdrawal
| Animal Model | Benzodiazepine | CGS 8216 Dose (mg/kg) | Effect | Reference |
| Rats | Diazepam (chronic) | 5 | Plateau in Precipitated Abstinence Scale (PAS) scores | [1] |
Table 3: Behavioral Effects of CGS 8216
| Animal Model | Test | CGS 8216 Dose (mg/kg) | Effect | Reference |
| Rats | Social Interaction | 5-10 | Anxiogenic | [3] |
| Rats | Shocked/Unshocked Drinking | 0.3-10 | Dose-related reduction in licking | [5] |
Experimental Protocols
Protocol 1: Induction of Benzodiazepine Dependence in Rodents
This protocol describes a method for inducing physical dependence on diazepam in rats, a prerequisite for studying precipitated withdrawal.
Materials:
-
Male Wistar rats (200-250 g)
-
Diazepam
-
Vehicle (e.g., 0.9% saline with a small amount of Tween 80)
-
Animal cages
-
Standard laboratory animal diet and water
Procedure:
-
Habituate the rats to the housing conditions for at least one week before the start of the experiment.
-
Prepare a solution of diazepam in the vehicle. A common dosing regimen is 5 mg/kg administered intraperitoneally (i.p.) once or twice daily.[6]
-
Administer diazepam or vehicle to the control group for a period of 14 to 21 days. This duration is generally sufficient to induce a state of physical dependence.
-
Monitor the animals daily for any adverse health effects.
Protocol 2: CGS 8216-Precipitated Withdrawal and Behavioral Assessment
This protocol outlines the procedure for precipitating withdrawal using CGS 8216 and assessing the resulting anxiety-like behavior using the elevated plus-maze (EPM) test.
Materials:
-
Benzodiazepine-dependent and control rats (from Protocol 1)
-
CGS 8216
-
Vehicle for CGS 8216
-
Elevated plus-maze apparatus
-
Video recording and analysis software
Procedure:
-
Prepare a solution of CGS 8216 in the appropriate vehicle.
-
Administer CGS 8216 (e.g., 5 mg/kg, i.p.) to both the benzodiazepine-dependent and control groups.[1]
-
Approximately 15-30 minutes after CGS 8216 administration, place the rat in the center of the elevated plus-maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes. Record the session using a video camera.
-
Analyze the video to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
-
A significant decrease in the time spent and entries into the open arms in the benzodiazepine-dependent group compared to the control group is indicative of an anxiogenic-like withdrawal state.
Conclusion
CGS 8216 is a powerful pharmacological tool for inducing and studying benzodiazepine withdrawal in a controlled laboratory setting. By precipitating a withdrawal syndrome, researchers can investigate the underlying neurochemical and behavioral changes associated with benzodiazepine dependence. The protocols and data presented here provide a foundation for designing and conducting experiments aimed at elucidating the mechanisms of benzodiazepine withdrawal and for the preclinical evaluation of novel therapeutic agents. It is important to note that while CGS 8216 is effective for precipitating withdrawal, other observable signs of withdrawal can also be monitored, such as tremors, piloerection, and increased locomotor activity. The choice of behavioral assay should be guided by the specific research question.
References
- 1. Benzodiazepine antagonist, CGS-8216, in diazepam- or pentobarbital-dependent and non-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlordiazepoxide enhances the anxiogenic action of CGS 8216 in the social interaction test: evidence for benzodiazepine withdrawal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 8216: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benzodiazepine antagonist CGS 8216 decreases both shocked and unshocked drinking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of diazepam and the benzodiazepine antagonist CGS 8216 on the somatostatinergic neuronal system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGS 15435 stability in solution and storage
This technical support center provides guidance on the stability, storage, and handling of CGS 15435 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at low temperatures, such as -20°C or -80°C. It is advisable to store the compound in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare a stock solution of this compound?
While specific solubility data is limited, a common practice for compounds of this nature is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments in rabbits, this compound has been successfully dissolved in 0.5 M Tris buffer at a pH of 8.4. When preparing any solution, it is recommended to start with a small quantity to ensure solubility before proceeding with the entire batch.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect solutions from light by using amber vials or by wrapping the vials in foil.
Q4: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation upon freezing is common for some compounds dissolved in organic solvents. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound has completely redissolved. If precipitation persists, gentle warming in a water bath may be attempted, but be cautious as excessive heat can lead to degradation.
Q5: For how long is a this compound solution stable?
The long-term stability of this compound in solution has not been extensively reported. As a general precaution for thromboxane (B8750289) synthetase inhibitors, it is best to use freshly prepared solutions for experiments. If storage is necessary, it should be for the shortest duration possible at -20°C or -80°C.
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results in your experiments involving this compound could be related to the stability and handling of the compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound solid | Ensure the solid compound has been stored correctly at -20°C or -80°C, protected from light and moisture. |
| Degradation of this compound in solution | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incomplete dissolution of this compound | Before use, ensure the compound is fully dissolved. Visually inspect the solution for any precipitate. If necessary, vortex or sonicate briefly. |
| Interaction with other reagents | Thromboxane inhibitors can be sensitive to acidic or basic conditions. Ensure the pH of your experimental buffer is within a neutral range. |
Issue: Difficulty Dissolving this compound
If you are experiencing issues with dissolving this compound, consider the following:
| Solvent | Recommendation |
| Aqueous Buffers | Direct dissolution in aqueous buffers may be challenging. If using a buffer is necessary, consider preparing a concentrated stock in an organic solvent first and then diluting it into the aqueous buffer. For in vivo studies, a 0.5 M Tris buffer at pH 8.4 has been reported to be effective. |
| Organic Solvents | For creating stock solutions, high-purity, anhydrous DMSO is a common choice. If solubility issues persist, gentle warming or sonication may aid dissolution. |
Quantitative Data Summary
Specific quantitative data on the stability and solubility of this compound is not widely available. The following table provides general recommendations based on the handling of similar compounds.
| Parameter | Condition | Recommendation |
| Storage of Solid | Long-term | -20°C or -80°C, protected from light and moisture. |
| Storage of Solution | Short-term (days) | 2-8°C, protected from light. |
| Long-term (weeks/months) | -20°C or -80°C in single-use aliquots, protected from light. | |
| Recommended Solvents | Stock Solutions | Dimethyl sulfoxide (DMSO) |
| In Vivo (Rabbit) | 0.5 M Tris buffer (pH 8.4) |
Experimental Protocols & Workflows
This compound Solution Preparation Workflow
The following diagram illustrates a general workflow for the preparation of this compound solutions for in vitro and in vivo experiments.
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Inconsistent Results
This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.
Caption: Troubleshooting inconsistent results with this compound.
Navigating Variability in Behavioral Pharmacology: A Technical Support Guide
Frequently Asked Questions (FAQs)
This section addresses common questions regarding sources of variability in behavioral studies.
Q1: What are the primary sources of variability in preclinical behavioral experiments?
A1: Variability in preclinical studies can stem from a multitude of factors.[1] Key sources include biological variables (e.g., species, strain, sex, age, microbiome), experimental procedures, and environmental conditions.[1] Inconsistencies in animal handling, the timing of experiments, and even the gender of the experimenter can contribute to inconsistent results.[2][3][4][5][6] For pharmacological studies, properties of the investigational drug, such as low solubility, and the chosen vehicle and route of administration are also associated with higher pharmacokinetic and behavioral variability.[1][7]
Q2: How much do environmental conditions impact behavioral outcomes?
A2: Environmental conditions heavily influence the outcomes of behavioral experiments.[2] Factors such as cage size, room temperature, humidity, lighting, and noise levels must be carefully controlled and standardized.[2] For instance, because mice are nocturnal, testing them under bright lights can increase anxiety-like behaviors.[5] Even variations in lighting within the same cage rack can affect results.[2] The use of environmental enrichment, while beneficial for animal welfare, should be applied consistently across all animal groups to avoid introducing another variable, though studies have shown it does not necessarily increase data variability.[8][9][10]
Q3: Can the way I handle the animals really affect the data?
A3: Absolutely. Improper or inconsistent animal handling is a significant source of stress, which can alter animal physiology and behavior, thereby impacting experimental data.[1][3][11] For example, picking up mice by their tails is known to be aversive and can heighten anxiety, potentially confounding the results of behavioral tests.[1][12] Employing non-aversive methods, such as tunnel handling or cupping, can mitigate stress and enhance the reliability and reproducibility of your findings.[1][12][13] It is recommended to habituate the animals to the experimenter by handling them for several days leading up to the experiment.[2][14]
Q4: Should I test both male and female animals?
A4: Yes, including both sexes in your studies is crucial as there can be significant behavioral differences between them.[15][16] For example, in spatial learning tasks like the Morris water maze, male rodents often show an advantage.[15][17] Female rodents also have an estrous cycle which can influence their behavior, so it is important to either monitor the cycle phase or ensure randomization across your experimental groups.[5] Furthermore, males and females can respond differently to stressors and pharmacological agents.[3][18]
Q5: How important is the time of day for conducting behavioral tests?
A5: The timing of your experiments is critical due to the influence of circadian rhythms on animal physiology and behavior.[19][20] Rodents are nocturnal, meaning they are most active during the dark cycle.[2][5] Conducting behavioral tests during their inactive (light) phase can lead to different results compared to testing during their active (dark) phase.[21] For consistency, it is imperative to perform all behavioral testing at the same time each day for all animals in the study.[2]
Troubleshooting Guides
This section provides structured guidance for addressing specific variability issues.
Guide 1: High Variability in Locomotor Activity (e.g., Open Field Test)
Problem: Significant inter-animal variability in distance traveled, time spent in the center, or other locomotor metrics in the open field test.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Environmental Cues | Ensure the testing arena is cleaned thoroughly between each animal to eliminate olfactory cues.[22] Maintain consistent lighting and temperature in the testing room.[2][23] Minimize auditory disturbances during the testing period.[2] |
| Handling-Induced Stress | Implement a consistent and non-aversive handling protocol for at least 3-5 days prior to testing.[14][22] Ensure the same experimenter handles all animals if possible, or that all experimenters use the exact same technique.[5] |
| Animal Placement | Always place the animal in the same starting position within the open field arena for every trial. |
| Time of Day | Conduct all tests at the same time of day to control for circadian rhythm effects on activity.[2][19] |
| Animal Health | Visually inspect all animals for signs of illness or injury before testing. |
Guide 2: Inconsistent Anxiety-Like Behavior (e.g., Elevated Plus Maze)
Problem: High variability in the time spent in open arms or the number of open arm entries in the elevated plus maze (EPM).
| Potential Cause | Troubleshooting Steps |
| Lighting Conditions | The level of illumination can significantly impact EPM behavior. Bright lighting increases the aversiveness of the open arms.[24][25] Choose a lighting level appropriate for your research question (e.g., lower light to encourage more exploration) and keep it constant for all subjects.[25] |
| Prior Handling and Habituation | Over-handling can reduce the anxiety-like behavior and mask the effects of anxiolytic or anxiogenic compounds.[25] Standardize your handling protocol across all groups. |
| Experimenter Presence | The presence of the experimenter in the room can be a confounding variable.[6] If manual scoring is necessary, the experimenter should be consistent in their location and movements.[24] |
| Animal Placement | The starting position of the animal in the maze can influence its exploratory behavior. It is often recommended to place the animal in the center facing an open arm.[24][25] This should be done consistently for all animals.[24] |
| Sex and Hormonal Status | Female rodents may exhibit different levels of anxiety depending on their estrous cycle phase. Consider tracking the estrous cycle or using a larger sample size to account for this variability. Test males and females on separate days to avoid pheromonal cues.[22] |
Data Presentation
Table 1: Recommended Environmental Parameters for Rodent Housing and Testing
| Parameter | Recommended Range | Rationale |
| Temperature | 20-26°C (68-79°F) | Stable temperature is crucial for metabolic homeostasis and normal behavior. |
| Humidity | 30-70% | Prevents respiratory issues and dehydration. |
| Light Cycle | 12:12 or 14:10 light:dark | Maintains a regular circadian rhythm, which is critical for behavioral consistency.[19] |
| Light Intensity | ~300-400 lux in housing | For testing, consider the specific assay; lower light may be needed for anxiety tests.[25] |
| Noise Level | < 85 dB | Sudden or loud noises can induce stress and alter behavior.[2] |
Table 2: Comparison of Common Handling Techniques
| Handling Method | Description | Pros | Cons |
| Tail Handling | Picking up the mouse by the base of its tail. | Quick and widely used. | Aversive to the animal, induces stress and anxiety, can increase behavioral variability.[1][12] |
| Tunnel Handling | Guiding the mouse into a clear plastic tunnel to be lifted. | Non-aversive, reduces anxiety, promotes voluntary interaction with the handler.[12][13] | May take slightly longer than tail handling. |
| Cupping | Scooping the mouse up with open hands. | Non-aversive, reduces stress.[13] | Requires more skill to prevent the animal from jumping away. |
Experimental Protocols
Methodology 1: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.[23][26]
-
Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone by video tracking software.[26]
-
Procedure: a. Bring the mouse to the testing room and allow it to acclimate for at least 30-60 minutes. b. Gently place the mouse in the center of the arena. c. Allow the mouse to explore the arena for a set period, typically 5-20 minutes.[26] d. Record the session using an overhead camera connected to a video tracking system.[27] e. After the session, return the mouse to its home cage. f. Thoroughly clean the arena with 70% ethanol (B145695) or another suitable cleaning agent to remove any olfactory cues before testing the next animal.[27]
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled (a measure of general activity).
-
Time spent in the center vs. the periphery (an index of anxiety-like behavior; less time in the center suggests higher anxiety).[26]
-
Frequency of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Methodology 2: Elevated Plus Maze (EPM) Test
The EPM is a widely used assay for assessing anxiety-like behavior in rodents.[22] It relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.[22]
-
Procedure: a. Acclimate the animal to the testing room for at least 30-60 minutes. b. Gently place the animal in the central square of the maze, facing one of the open arms.[24] c. Allow the animal to explore the maze for a 5-minute session.[22] d. Record the session with an overhead video camera and tracking software.[22] e. At the end of the trial, return the animal to its home cage. f. Clean the maze thoroughly between animals to eliminate olfactory cues.[22]
-
Data Analysis: The primary measures of anxiety-like behavior are:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
A lower percentage of time and entries in the open arms is interpreted as higher anxiety-like behavior.
-
The total number of arm entries can be used as a measure of overall locomotor activity.[24]
-
Visualizations
Caption: A general workflow for troubleshooting variability in behavioral experiments.
Caption: Key factors contributing to variability in rodent behavioral outcomes.
Caption: A hypothetical signaling pathway for a pharmacological agent.
References
- 1. benchchem.com [benchchem.com]
- 2. amuzainc.com [amuzainc.com]
- 3. Getting a handle on rat familiarization: The impact of handling protocols on classic tests of stress in Rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalnews.ca [globalnews.ca]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of route of administration and distribution on drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. [PDF] Effects of Cage Enrichment on Behavior, Welfare and Outcome Variability in Female Mice | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Effects of Cage Enrichment on Behavior, Welfare and Outcome Variability in Female Mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. noldus.com [noldus.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring Sex Differences in Rodent Behavior [neuronline.sfn.org]
- 19. entomoljournal.com [entomoljournal.com]
- 20. Melatonin effects on animal behavior: circadian rhythm, stress response, and modulation of behavioral patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. behaviorcloud.com [behaviorcloud.com]
- 26. Open field test for mice [protocols.io]
- 27. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
Technical Support Center: CGS 15435 Dose-Response Curve Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CGS 15435. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, particularly those related to dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding event increases the receptor's response to GABA, typically by increasing the frequency of channel opening, leading to an enhanced inhibitory effect.
Q2: I am observing a non-sigmoidal, bell-shaped, or biphasic dose-response curve with this compound. What could be the cause?
A non-standard dose-response curve with this compound is a documented phenomenon and can be attributed to its complex pharmacology. The leading hypothesis is the presence of multiple allosteric binding sites on the GABA-A receptor with different affinities for this compound. At lower concentrations, this compound may bind to a high-affinity site that positively modulates the receptor. At higher concentrations, it may begin to bind to a lower-affinity site that could have a less potent or even inhibitory effect, leading to a decrease in the overall response. Such complex interactions are not uncommon for allosteric modulators that may interact with several sites on the receptor complex.[1][2][3]
Q3: My dose-response curve shows a very shallow or steep slope (Hill slope not equal to 1.0). What does this indicate?
A shallow slope (Hill slope < 1.0) can suggest negative cooperativity between binding sites or the presence of multiple binding sites with different affinities. A steep slope (Hill slope > 1.0) may indicate positive cooperativity. Given that this compound and its analogs are known to have multiple binding sites, a deviation from a Hill slope of 1.0 is not entirely unexpected. It reflects the complex interaction of the compound with the GABA-A receptor complex.
Q4: The potency (EC50) of this compound in my assay is different from published values. What are the potential reasons?
Discrepancies in EC50 values can arise from several experimental variables. For a PAM like this compound, the most critical factor is the concentration of the agonist (GABA) used. The observed potency of a PAM is dependent on the concentration of the orthosteric agonist. Other factors include the specific GABA-A receptor subunit composition of your experimental system, the cell type used, incubation times, and general assay conditions.
Q5: Is this compound the same as CGS 9895?
This compound and CGS 9895 are distinct chemical entities, though they are structurally related pyrazoloquinolines and both act as modulators of the GABA-A receptor.[4] CGS 9895 has been more extensively studied in terms of its multiple binding sites.[5] While their pharmacological profiles may differ, the general principles of allosteric modulation and the potential for multiple binding sites apply to both, and insights from CGS 9895 studies are often relevant to understanding this compound.
Troubleshooting Guide
Issue 1: Bell-Shaped or Biphasic Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Multiple Binding Sites | This is the most likely pharmacological reason. Consider that at high concentrations, this compound may be binding to a lower-affinity, non-potentiating or even inhibitory site. Analyze your data using a biphasic or bell-shaped dose-response model rather than a standard sigmoidal model. |
| Compound Solubility | At high concentrations, the compound may be precipitating out of solution, leading to a decrease in the effective concentration and a drop in the response. Visually inspect your highest concentration wells for any signs of precipitation. Test the solubility of this compound in your assay buffer. |
| Off-Target Effects | At higher concentrations, this compound might be interacting with other cellular targets that counteract its effect on the GABA-A receptor. Review the literature for known off-target effects of pyrazoloquinolines. |
| Cell Viability Issues | High concentrations of the compound may be causing cytotoxicity, leading to a decrease in the measured response. Perform a cell viability assay in parallel with your functional assay to rule out toxicity. |
Issue 2: Poor Signal-to-Noise Ratio or High Variability
| Potential Cause | Troubleshooting Steps |
| Suboptimal GABA Concentration | The potentiation by a PAM is dependent on the agonist concentration. If the GABA concentration is too high (saturating), the effect of the PAM will be minimal. If it's too low, the signal may be weak. Perform a GABA dose-response curve to determine the EC20-EC50 concentration and use that for your this compound experiments. |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting can lead to high variability between wells. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Cell Plating Inconsistency | Uneven cell distribution in the plate will result in variable responses. Ensure you have a single-cell suspension before plating and mix the cell suspension between plating each row/column. |
| Edge Effects | Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells of your plate for experimental data; instead, fill them with buffer or media. |
Issue 3: No Response or Weak Potentiation
| Potential Cause | Troubleshooting Steps |
| Incorrect GABA-A Receptor Subtype | The modulatory effect of this compound can be dependent on the subunit composition of the GABA-A receptor. Ensure your expression system (e.g., cell line, oocytes) expresses GABA-A receptor subtypes that are sensitive to this compound. The α+/β- interface is a key binding site. |
| Compound Degradation | This compound may be unstable under your experimental conditions (e.g., light exposure, temperature). Prepare fresh stock solutions and protect them from light. |
| Low Receptor Expression | If the number of GABA-A receptors on the cell surface is low, the overall signal will be weak. Optimize your cell culture and transfection/expression conditions to ensure adequate receptor expression. |
| Incorrect Assay Conditions | Factors such as pH, ion concentrations, and temperature can all affect receptor function. Ensure your assay buffer and conditions are optimized for GABA-A receptor activity. |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for assessing the positive allosteric modulation of this compound on GABA-A receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
This compound stock solution in DMSO
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject oocytes with the cRNA mixture of the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Clamp the oocyte at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
GABA EC20 Determination:
-
Perform a dose-response curve for GABA to determine the concentration that elicits approximately 20% of the maximal response (EC20). This concentration will be used for co-application with this compound.
-
-
This compound Modulation:
-
Apply the predetermined EC20 concentration of GABA until a stable current is reached.
-
Co-apply the GABA EC20 solution with increasing concentrations of this compound.
-
Wash out with the recording solution between applications.
-
-
Data Analysis:
-
Measure the peak current response for each concentration of this compound in the presence of GABA.
-
Normalize the responses to the response of GABA alone.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Radioligand Binding Assay ([3H]Ro 15-1788)
This protocol is for a competitive binding assay to determine the affinity of this compound for the benzodiazepine (B76468) binding site on the GABA-A receptor.
Materials:
-
Cell membranes expressing GABA-A receptors (e.g., from transfected cells or brain tissue)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Ro 15-1788 (radioligand)
-
Unlabeled Ro 15-1788 or Diazepam (for non-specific binding)
-
This compound stock solution
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from your source material.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and [3H]Ro 15-1788 at a concentration near its Kd.
-
For total binding wells, add vehicle (DMSO).
-
For non-specific binding wells, add a high concentration of unlabeled Ro 15-1788 or diazepam (e.g., 10 µM).
-
For competition wells, add increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the Ki of this compound.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: General workflows for electrophysiological and radioligand binding assays.
Caption: this compound signaling pathway at the GABA-A receptor.
Caption: Troubleshooting logic for non-sigmoidal dose-response curves.
References
- 1. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors [frontiersin.org]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine receptor modulation of [35S]TBPS binding to the chloride channel. Noncompetitive inhibition of classical benzodiazepines and competitive inhibition of the partial agonist, CGS 9895, by CGS 8216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mode of action of CGS 9895 at α1 β2 γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with CGS 15435
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 15435. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, often referred to as CGS 9895, exhibits a complex and dual mechanism of action at the GABAA receptor. At nanomolar concentrations, it acts as a null modulator or antagonist at the classical benzodiazepine (B76468) binding site, located at the α+/γ- subunit interface.[1] However, at micromolar concentrations, it functions as a positive allosteric modulator (PAM) at a novel binding site at the α+/β- interface.[1][2][3][4] This means it can inhibit the effects of classical benzodiazepines while simultaneously enhancing GABA-evoked currents through a separate mechanism.
Q2: Why am I observing different effects of this compound in different cell lines or brain regions?
A2: The effects of this compound are highly dependent on the subunit composition of the GABAA receptors present in your experimental system.[2] The modulatory effect at the α+/β- interface is influenced by the specific α and β subunit isoforms.[2] For example, the potentiation of GABA-induced currents by this compound is weaker at receptors containing β1 subunits compared to those with β2 or β3 subunits.[2] Therefore, varying expression patterns of these subunits across different cell lines or brain regions will lead to different experimental outcomes.
Q3: Is it possible for this compound to produce anxiogenic-like or other paradoxical effects?
A3: While direct reports of paradoxical effects with this compound are not extensively documented in the provided search results, it is a known phenomenon for GABAA receptor modulators.[5] Some positive allosteric modulators can produce biphasic responses, with low concentrations causing anxiogenic effects and higher concentrations leading to the expected anxiolytic or sedative effects.[5] This can be influenced by the specific GABAA receptor subtypes present and the physiological state of the system being studied.[5] Given the dual-action nature of this compound, a biphasic dose-response is a plausible unexpected result.
Q4: What is the relationship between this compound and CGS 9895?
A4: Based on the scientific literature, this compound and CGS 9895 are often used to refer to the same pyrazoloquinoline compound, 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one.[2][3][4] For the purpose of experimental troubleshooting, data and publications referring to CGS 9895 are directly relevant to users of this compound.
Troubleshooting Guide
Issue 1: No effect or lower than expected potentiation of GABA currents.
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration range: | This compound acts as a PAM at the α+/β- interface in the micromolar range, while it is a null modulator at the benzodiazepine site at nanomolar concentrations.[1] Ensure your experimental concentrations are appropriate for the desired effect. |
| GABAA Receptor Subunit Composition: | The experimental system (e.g., cell line, brain region) may express GABAA receptor subtypes that are less sensitive to this compound. For example, receptors containing β1 subunits show weaker potentiation.[2] Verify the subunit expression profile of your system if possible. |
| Low GABA Concentration: | As a positive allosteric modulator, this compound requires the presence of GABA to exert its effect. Ensure that the concentration of GABA used is sufficient to activate the receptors, typically in the EC3-EC20 range for potentiation studies.[3] |
| Compound Stability/Solubility: | Ensure that this compound is properly dissolved and stable in your experimental buffer. Poor solubility can lead to a lower effective concentration. |
Issue 2: Biphasic or paradoxical (e.g., anxiogenic-like) dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Dual Mechanism of Action: | At low (nanomolar) concentrations, this compound may be acting as a null modulator at the benzodiazepine site, while at higher (micromolar) concentrations, its PAM activity at the α+/β- interface becomes dominant.[1] This can lead to complex dose-response relationships. |
| Paradoxical Effects of GABAA Modulators: | Some individuals or experimental systems can exhibit paradoxical responses to GABAA PAMs, such as anxiety or irritability.[5] This may be related to alterations in the transmembrane chloride gradient or effects on inhibitory interneurons leading to disinhibition.[5] |
| Off-Target Effects: | While the primary targets are GABAA receptors, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out without further investigation. |
Data Presentation
Table 1: Binding Affinities (Ki) of CGS 9895 at Different GABAA Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1β3γ2 | Data not available | |
| α2β3γ2 | Data not available | |
| α3β3γ2 | Data not available | |
| α5β3γ2 | Data not available |
Note: Specific Ki values for CGS 9895 at different subtypes were not found in the search results. The compound is known to have nanomolar affinity for the benzodiazepine site.
Table 2: Potentiation of GABA-Evoked Currents (EC50) by CGS 9895 at Different GABAA Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Maximum Potentiation (%) | Reference |
| α1β2γ2 | 7.3 ± 0.8 | 632 ± 148 | [6] |
| α1β3 | ~1-10 | ~400-600 | [3] |
| α1β2γ1 | 23.7 ± 6.8 | ~645 | [7] |
| α1β2 | 4.3 ± 1.2 | Data not available | [7] |
| α1Y209Qβ2γ2 | 26 ± 3 | 252 ± 59 | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptors
This protocol is adapted from standard procedures for recording GABA-evoked currents in cultured cells or brain slices.[8][9][10][11]
Materials:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, bubbled with 95% O2–5% CO2.
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.
-
Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
-
Borosilicate glass capillaries for pulling pipettes (resistance of 3–7 MΩ).
Procedure:
-
Prepare acute brain slices or plate cultured neurons on coverslips.
-
Place the preparation in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).
-
Fill a recording pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target neuron under visual guidance.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.
-
Apply GABA at a specific concentration (e.g., EC10) to evoke a baseline current.
-
Co-apply this compound with GABA to measure the potentiation of the GABA-evoked current.
-
Perform recordings at various concentrations of this compound to generate a dose-response curve.
Radioligand Binding Assay for GABAA Receptors
This protocol is a general guideline for a filtration binding assay.[12][13][14][15]
Materials:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand (e.g., [3H]muscimol for the GABA site).
-
Unlabeled ligand for determining non-specific binding (e.g., 10 mM GABA).
-
Tissue homogenizer, centrifuges, 96-well plates, filter harvester, and scintillation counter.
Procedure:
-
Homogenize brain tissue in homogenization buffer.
-
Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).
-
For total binding wells, add the radioligand.
-
For non-specific binding wells, add the radioligand and a high concentration of the unlabeled ligand.
-
For competition assays, add the radioligand and varying concentrations of this compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
Mandatory Visualization
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical relationships of this compound's dual mechanism.
References
- 1. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAA Receptor α+β− Interface: A Novel Target for Subtype Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. Patch Clamp Protocol [labome.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CGS 15435 and Flumazenil as Benzodiazepine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two significant benzodiazepine (B76468) receptor antagonists: CGS 15435 and flumazenil (B1672878). The information presented is curated from experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction to Benzodiazepine Receptor Antagonism
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Benzodiazepines enhance the effect of GABA at this receptor, leading to their anxiolytic, sedative, and anticonvulsant properties. Ligands that bind to the benzodiazepine site on the GABA-A receptor can be classified based on their intrinsic activity:
-
Agonists: Enhance the action of GABA.
-
Antagonists (Neutral): Bind to the receptor, blocking the effects of both agonists and inverse agonists, but have no intrinsic activity on their own.
-
Inverse Agonists: Bind to the receptor and produce effects opposite to those of agonists, typically leading to anxiogenic and proconvulsant responses.
This guide focuses on the comparative pharmacology of flumazenil, the prototypical neutral antagonist, and this compound, a compound with inverse agonist properties.
Pharmacological Profile Comparison
Flumazenil (Ro 15-1788) is a well-characterized competitive antagonist at the benzodiazepine binding site of the GABA-A receptor complex.[1][2] It is widely used clinically to reverse the sedative effects of benzodiazepines in cases of overdose or to shorten recovery time from anesthesia.[1][3] While predominantly a neutral antagonist, some studies suggest it may possess weak partial agonist or inverse agonist activity under specific conditions or at high doses.[2][4]
This compound belongs to the 2-aryl-pyrazolo[c]quinolin-3(5H)-ones class of compounds, which exhibit a range of activities at the benzodiazepine receptor, including agonist, partial agonist, and antagonist effects. This compound is distinguished by its properties as a benzodiazepine receptor inverse agonist. This means that, unlike the neutral antagonist flumazenil, this compound can modulate the GABA-A receptor in the absence of a benzodiazepine agonist, producing effects opposite to those of drugs like diazepam.
Quantitative Data Comparison
The following tables summarize the binding affinities and in vivo potencies of this compound and flumazenil. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Benzodiazepine Receptor Binding Affinity
| Compound | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) | Reference |
| This compound | [3H]Flunitrazepam | Rat cortical membranes | 0.8 | - | [5] |
| Flumazenil | [3H]Diazepam | Rat cortical membranes | - | 1.94 | [6] |
| Flumazenil | [3H]Flumazenil | Rat cortical membranes | - | 1.2 | [6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: In Vivo Benzodiazepine Receptor Antagonist Potency
| Compound | Agonist Challenged | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Chlordiazepoxide | Rat (Anti-conflict) | p.o. | 0.04 | [5] |
| Flumazenil | [3H]Flumazenil binding | Rat | p.o. | 2.0 (ID50) | [4] |
ED50: Half-maximal effective dose. ID50: Half-maximal inhibitory dose.
Experimental Methodologies
In Vitro Receptor Binding Assay
Objective: To determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Cerebral cortex from rats is homogenized in a buffered solution and centrifuged to isolate a crude synaptosomal membrane fraction rich in GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]flunitrazepam or [3H]flumazenil) and varying concentrations of the test compound (this compound or flumazenil).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[6]
In Vivo Antagonist-Precipitated Withdrawal Model
Objective: To assess the intrinsic activity of a benzodiazepine receptor ligand by observing its effects in animals chronically treated with a benzodiazepine agonist.
Protocol:
-
Chronic Agonist Treatment: Rodents (e.g., mice or rats) are administered a benzodiazepine agonist, such as diazepam, for a sustained period (e.g., 1-2 weeks) to induce physical dependence.
-
Antagonist Challenge: Following the chronic treatment period, the animals are challenged with an injection of the test antagonist (e.g., this compound or flumazenil).
-
Behavioral Observation: The animals are observed for signs of withdrawal, which can include increased locomotor activity, tremors, tail stiffness, and convulsions. The severity of the withdrawal syndrome is scored based on a pre-defined rating scale.
-
Data Analysis: The intensity of the withdrawal syndrome precipitated by the antagonist is quantified. An inverse agonist like this compound would be expected to precipitate a more severe withdrawal syndrome at lower doses compared to a neutral antagonist like flumazenil.
Visualizations
GABA-A Receptor Signaling Pathway
References
- 1. Flumazenil: a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of central nervous system effects by flumazenil after intravenous conscious sedation with midazolam: report of a multicenter clinical study. The Flumazenil in Intravenous Conscious Sedation with Midazolam Multicenter Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flumazenil. A preliminary review of its benzodiazepine antagonist properties, intrinsic activity and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
Navigating the Pyrazoloquinoline Landscape: A Comparative Guide to Benzodiazepine Receptor Antagonists
For researchers, scientists, and drug development professionals, a nuanced understanding of molecular interactions is paramount. This guide provides a detailed comparison of pyrazoloquinoline-based antagonists of the benzodiazepine (B76468) receptor, with a critical clarification regarding the pharmacological profile of CGS 15435.
Initially, this guide intended to focus on a direct comparison between this compound and other pyrazoloquinoline antagonists. However, extensive literature review reveals that This compound is primarily and potently a thromboxane (B8750289) (TxA2) synthetase inhibitor, with a half-maximal inhibitory concentration (IC50) of 1 nM. Its activity is not targeted towards the benzodiazepine binding site on the GABA-A receptor. This critical distinction necessitates a reframing of the comparison to focus on well-characterized pyrazoloquinoline benzodiazepine receptor antagonists.
This guide will, therefore, provide a comprehensive comparison of two key pyrazoloquinoline derivatives, CGS 8216 and CGS 9895 , which are established ligands for the benzodiazepine receptor.
Binding Affinity and In Vitro Data
The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. The following table summarizes the in vitro binding affinities of CGS 8216 and CGS 9895 for the benzodiazepine receptor, typically determined through radioligand binding assays.
| Compound | Receptor Binding Assay | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| CGS 8216 | Inhibition of [3H]-Flunitrazepam binding | [3H]-Flunitrazepam | Rat brain membranes | 0.044 - 0.18 | - | [1] |
| CGS 9895 | Displacement of [3H]-Flunitrazepam | [3H]-Flunitrazepam | Rat brain membranes | - | ~1.0 | [2] |
Note: Ki represents the inhibition constant, a measure of the affinity of the ligand for the receptor. A lower Ki value indicates a higher affinity. IC50 is the concentration of a ligand that displaces 50% of the radioligand from the receptor.
In Vivo Effects: A Comparative Overview
The in vivo effects of these antagonists are complex, ranging from anxiogenic-like to anticonvulsant and muscle relaxant properties, often in a dose-dependent manner and varying with the specific animal model.
| Compound | Animal Model | Key In Vivo Effects | Reference |
| CGS 8216 | Rat | Antagonizes the discriminative stimulus effects of diazepam.[3] Possesses weak inverse agonist properties and can be proconvulsant.[4][5][6] | [3][4][5][6] |
| CGS 9895 | Rat | Acts as a benzodiazepine receptor antagonist, blocking the anticonvulsant effect of diazepam.[2] Shows anxiolytic-like properties in some models.[5] | [2][5] |
| CGS 9896 | Rat | Exhibits a mixed agonist-antagonist profile.[4][7][8] It has shown anxiolytic and anticonvulsant activity but can also antagonize the effects of other benzodiazepines.[7] Does not produce significant sedation or muscle relaxation.[7] | [4][7][8] |
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptors
Objective: To determine the binding affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat brain membranes (specifically cortical or hippocampal preparations)
-
Radioligand: [3H]-Flunitrazepam
-
Test compounds (e.g., CGS 8216, CGS 9895)
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled diazepam or flumazenil)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Incubation: In assay tubes, combine the brain membrane preparation, [3H]-Flunitrazepam, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a saturating concentration of an unlabeled benzodiazepine.
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 0-4°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters quickly with cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
Pyrazoloquinoline antagonists exert their effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding event allosterically modulates the receptor's function, typically by preventing the positive allosteric modulation induced by benzodiazepine agonists like diazepam.
References
- 1. CGS 8216: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo determination of efficacy of pyrazoloquinolinones at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the discriminative effects of diazepam by pyrazoloquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 8216 and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the pyrazolo-type compounds: agonist, antagonist and inverse agonist actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGS8216 noncompetitively antagonizes the discriminative effects of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CGS 9896: agonist-antagonist benzodiazepine receptor activity revealed by anxiolytic, anticonvulsant and muscle relaxation assessment in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus properties of chlordiazepoxide and zolpidem. Agonist and antagonist effects of CGS 9896 and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GABAA Receptor Modulators: A Focus on Pyrazoloquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Antagonist and Modulatory Activity of CGS Compounds at the GABAA Receptor Benzodiazepine (B76468) Site.
This guide provides a detailed comparison of several pyrazoloquinoline derivatives—CGS 8216, CGS 9896, and CGS 9895—alongside the classical benzodiazepine antagonist, Flumazenil (B1672878). These compounds exhibit a spectrum of activities at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, ranging from antagonist and inverse agonist effects to partial and mixed agonism. Understanding these nuanced differences is critical for research into anxiety, epilepsy, and other neurological disorders.
Data Presentation: A Comparative Overview
The following table summarizes the binding affinity and functional characteristics of the selected compounds. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Compound | Primary Activity | Binding Affinity (Reported Values) | Functional Assay Data (Qualitative Description) |
| CGS 8216 | Antagonist / Weak Inverse Agonist | K D : 0.044 nM, 0.11 nM, 0.18 nM (at 0, 25, and 37°C, respectively)[1]; Apparent pA2: 5.74[2] | Devoid of benzodiazepine-like activity; antagonizes the actions of diazepam[1]. Exhibits proconvulsant effects and can produce anxiogenic-like effects at higher doses. |
| CGS 9896 | Mixed Agonist-Antagonist | Potently binds to benzodiazepine receptors. | Displays anxiolytic and anticonvulsant properties with a reduced propensity for sedation and muscle relaxation compared to classical benzodiazepines. At higher doses, it can antagonize the effects of benzodiazepine agonists[3][4]. |
| CGS 9895 | Partial Agonist | Acts as an antagonist at the benzodiazepine binding site at nanomolar concentrations, but enhances GABA-induced currents via a different site at micromolar concentrations[5]. | Exhibits anxiolytic properties. The modulatory effects on GABA-induced currents are not blocked by Flumazenil, suggesting a distinct mechanism of action at higher concentrations[5]. |
| Flumazenil (Ro 15-1788) | Antagonist | Ki: ~1-5 nM (varies with receptor subtype) | Competitively blocks the effects of benzodiazepine agonists and inverse agonists at the benzodiazepine binding site[6]. Clinically used to reverse benzodiazepine overdose. |
Mandatory Visualization
GABAA Receptor Allosteric Modulation
The following diagram illustrates the interaction of different ligand types at the benzodiazepine binding site of the GABAA receptor and their impact on chloride ion influx in the presence of GABA.
Caption: Allosteric modulation of the GABAA receptor by different ligands.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor benzodiazepine binding site.
Caption: Workflow for a competitive radioligagand binding assay.
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Site Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on GABAA receptors.
a. Membrane Preparation:
-
Whole brains (e.g., from rats) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer, and the protein concentration is determined.
b. Binding Assay:
-
The assay is performed in tubes containing the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [3H]Flumazenil), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam).
-
The mixture is incubated at a specific temperature (e.g., 0-4°C) for a set time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
c. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique is used to functionally characterize the effects of compounds on GABAA receptor activity.
a. Oocyte Preparation and Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are treated with collagenase to remove the follicular layer.
-
cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) are injected into the oocytes.
-
The injected oocytes are incubated for 2-5 days to allow for receptor expression.
b. Electrophysiological Recording:
-
An oocyte expressing the GABAA receptors is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).
-
GABA is applied to the oocyte to elicit a baseline current response.
-
The test compound is then co-applied with GABA to determine its effect on the GABA-induced current. Antagonists will inhibit the current, while agonists or positive allosteric modulators will enhance it.
-
Dose-response curves are generated by applying a range of concentrations of the test compound.
c. Data Analysis:
-
For antagonists, the concentration that inhibits 50% of the GABA-induced current (IC50) is determined.
-
For agonists or positive allosteric modulators, the concentration that produces 50% of the maximal effect (EC50) is calculated.
In Vivo Vogel Conflict Test
This behavioral assay is used to assess the anxiolytic or anxiogenic potential of a compound in rodents.
a. Apparatus:
-
A testing chamber with a metal grid floor and a drinking spout connected to a water source.
-
A lickometer to record the number of licks from the drinking spout.
-
A shock generator to deliver a mild electric shock through the drinking spout and the floor.
b. Procedure:
-
Rats are water-deprived for a period (e.g., 48 hours) before the test.
-
On the test day, the animals are administered the test compound or vehicle.
-
After a set pre-treatment time, the rat is placed in the testing chamber.
-
For a defined period (e.g., 5 minutes), every 20th lick on the drinking spout results in the delivery of a mild electric shock.
-
The number of shocks received (or punished licks) is recorded.
c. Data Analysis:
-
Anxiolytic compounds, such as benzodiazepines, increase the number of shocks the animals are willing to take to drink, indicating an "anti-conflict" effect.
-
Anxiogenic compounds would be expected to decrease the number of punished licks compared to vehicle-treated animals.
-
The dose-dependent effects of the test compound are analyzed to determine its behavioral profile.
References
- 1. What is the mechanism of Flumazenil? [synapse.patsnap.com]
- 2. CGS 8216: receptor binding characteristics of a potent benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of GABAA receptor modulation by flumazenil on emergence from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAA Receptor α+β− Interface: A Novel Target for Subtype Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CGS 15943: A Non-Xanthine Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGS 15943, a potent non-xanthine adenosine (B11128) receptor antagonist, with other relevant compounds. The information presented is based on preclinical research and aims to facilitate the design and interpretation of studies utilizing this and similar pharmacological tools.
Introduction to CGS 15943
CGS 15943 is a triazoloquinazoline derivative that acts as a competitive antagonist at adenosine receptors. Unlike traditional xanthine-based antagonists such as caffeine (B1668208) and theophylline, CGS 15943 offers a more specific pharmacological profile by not inhibiting phosphodiesterases. It exhibits high affinity for A1 and A2A adenosine receptor subtypes and has been widely used as a research tool to investigate the physiological roles of these receptors.
Comparative Binding Affinity
The binding affinity of CGS 15943 and other common adenosine receptor antagonists for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) is summarized below. This data is crucial for selecting the most appropriate antagonist for a given study based on the desired receptor selectivity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| CGS 15943 | 3.5 | 4.2 | 16 - 44 | 50 - 95 | [1][2][3] |
| ZM 241385 | 255 | <1 | 50 | >10,000 | [1] |
| SCH 58261 | 287 | <1 | 5,000 | >10,000 | [1] |
| 8-phenyltheophylline | - | - | - | - | [4] |
Note: Ki values can vary between studies depending on the experimental conditions.
Functional Antagonism
CGS 15943 has been demonstrated to be a potent antagonist in various in vitro and in vivo functional assays.
In Vitro Functional Activity
| Assay | Preparation | Agonist | CGS 15943 pA2 | Comparative Compound | Comparative pA2 | Reference |
| Coronary Artery Relaxation | Dog Coronary Artery | 2-Chloroadenosine | 10.8 | - | - | [4] |
| Tracheal Smooth Muscle Relaxation | Guinea Pig Trachea | 2-Chloroadenosine | 10.1 | 8-phenyltheophylline | 7.0 | [4] |
| Negative Inotropic Effect | Guinea Pig Left Atrium | R-phenylisopropyladenosine | 7.4 | - | - | [4] |
In Vivo Functional Activity
| Model | Species | Effect of CGS 15943 | ID50 / Dose | Comparative Compound | Comparative Potency | Reference |
| Vasodepressor Response | Normotensive Rat | Blocks 2-chloroadenosine-induced hypotension | 0.024 mg/kg (i.v.) | - | - | [4] |
| Locomotor Activity | Rat | Increases locomotor activity | 0.1-10 mg/kg (i.p.) | Caffeine | ~26 times more potent than caffeine | [5] |
Signaling Pathways
CGS 15943 primarily exerts its effects by blocking the signaling cascades initiated by adenosine receptor activation. Adenosine receptors are G-protein coupled receptors (GPCRs). A1 and A3 receptors typically couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels.
Furthermore, CGS 15943 has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][6]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of CGS 15943 for adenosine receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK-293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]CGS 15943 for A1 receptors or [3H]SCH 58261 for A2A receptors), and varying concentrations of the competing ligand (CGS 15943 or other antagonists).
-
For non-specific binding determination, include a high concentration of a known non-radioactive antagonist.
-
Incubate the mixture at a specific temperature for a set period to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis of the competition binding data to determine the Ki value.
-
References
- 1. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGS 15943 | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. Pharmacological characterization of CGS 15943A: a novel nonxanthine adenosine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS 15943, a nonxanthine adenosine receptor antagonist: effects on locomotor activity of nontolerant and caffeine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Benchmarking Benzodiazepine Antagonists: A Comparative Analysis of CGS 15435 and Newer Ligands
A critical review of existing literature indicates a pharmacological mischaracterization of CGS 15435. This compound is not a benzodiazepine (B76468) antagonist but has been identified as a potent thromboxane (B8750289) (TxA2) synthase inhibitor with an IC50 of 1 nM[1][2] and has also been described as a dopamine (B1211576) receptor agonist[3]. Therefore, a direct comparative analysis of this compound against new benzodiazepine antagonists is not scientifically viable.
This guide will instead focus on providing a comprehensive comparison of the archetypal benzodiazepine antagonist, Flumazenil , with more recently developed ligands that exhibit antagonist or partial agonist properties at the GABA-A receptor benzodiazepine site. This analysis will provide researchers, scientists, and drug development professionals with a valuable resource for understanding the evolving landscape of benzodiazepine receptor modulation.
Introduction to Benzodiazepine Receptor Antagonism
Benzodiazepine antagonists are compounds that bind to the benzodiazepine site of the GABA-A receptor but do not elicit a response on their own. Their primary role is to competitively block the effects of benzodiazepine agonists and inverse agonists[4][5]. This action is crucial for reversing the sedative, anxiolytic, and hypnotic effects of benzodiazepines, particularly in cases of overdose[5]. The development of new benzodiazepine antagonists and partial agonists is driven by the need for compounds with improved pharmacokinetic profiles, greater subtype selectivity, and a lower propensity for adverse effects.
Comparative Analysis of Benzodiazepine Receptor Ligands
This section provides a comparative overview of Flumazenil and selected newer compounds with antagonist or partial agonist profiles.
Data Presentation: Quantitative Comparison of Benzodiazepine Receptor Ligands
| Compound | Class | Binding Affinity (Ki, nM) | Intrinsic Efficacy | Key Characteristics |
| Flumazenil | Antagonist | ~1-5 | Neutral | Well-established benzodiazepine antagonist used clinically to reverse overdose[5]. |
| Bretazenil | Partial Agonist | ~0.5-2 | Low Positive | Exhibits anxiolytic and anticonvulsant properties with reduced sedative effects compared to full agonists[6]. |
| Imidazenil | Partial Agonist | ~0.1-1 | Low Positive | Potent anxiolytic and anticonvulsant with minimal sedative and amnestic effects. |
| Saripidem | Antagonist/Partial Inverse Agonist | ~10-20 | Negative/Neutral | Investigated for its potential role in modulating cognitive function. |
| Zk-93426 | Partial Inverse Agonist | ~1-10 | Negative | Exhibits pro-convulsant and anxiogenic effects in preclinical models. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments used to characterize benzodiazepine antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To quantify the affinity of a test compound for the benzodiazepine binding site.
Materials:
-
[3H]-Flumazenil (radioligand)
-
Rat cortical membranes (source of GABA-A receptors)
-
Test compound (unlabeled)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, combine the rat cortical membranes, [3H]-Flumazenil at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow binding to reach equilibrium[7].
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Flumazenil (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].
Electrophysiological Recording (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effects of a compound on GABA-A receptor activity, allowing for the determination of its intrinsic efficacy (agonist, antagonist, or inverse agonist).
Objective: To determine the functional effect of a test compound on GABA-A receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes or cultured mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
GABA (the natural agonist)
-
Test compound
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Prepare oocytes or cultured cells expressing the desired GABA-A receptor subunit combination.
-
Place the cell in a recording chamber and perfuse with the recording solution.
-
Impale the cell with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply GABA at a specific concentration (e.g., its EC50) to elicit a baseline current response.
-
Co-apply the test compound with GABA and measure the change in the current response.
-
Antagonist: The test compound will reduce the GABA-elicited current.
-
Partial Agonist: The test compound will elicit a smaller current than GABA on its own and will reduce the current elicited by a saturating concentration of GABA.
-
Inverse Agonist: The test compound will reduce the basal current of the receptor in the absence of GABA.
-
-
Data Analysis: The modulation of the GABA-induced current by the test compound is quantified to determine its functional activity and intrinsic efficacy[9][10].
Mandatory Visualizations
Signaling Pathway of GABA-A Receptor Modulation
Caption: Modulation of GABA-A receptor by agonists and antagonists.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity.
References
- 1. DNA Damage/DNA Repair | CymitQuimica [cymitquimica.com]
- 2. This compound Supplier | CAS 95853-92-2 | AOBIOUS [aobious.com]
- 3. This compound | 95853-92-2 | VDA85392 | Biosynth [biosynth.com]
- 4. Antagonists of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of CGS 15435: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information on the proper disposal procedures for CGS 15435, emphasizing safety and adherence to regulatory standards.
Understanding the Compound: The First Step to Safe Disposal
Before any disposal procedures can be determined, it is imperative to have a comprehensive understanding of the chemical properties and associated hazards of this compound. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer or supplier. The SDS contains crucial data on physical and chemical properties, toxicity, reactivity, and required personal protective equipment (PPE).
Note: Initial searches for a publicly available Safety Data Sheet for "this compound" did not yield a specific document for a compound with this identifier. "CGS" can also refer to "Connecticut General Statutes," which outlines waste management regulations. It is crucial to verify the exact identity of the substance and obtain its specific SDS.
General Principles of Chemical Waste Disposal
In the absence of a specific SDS for this compound, the following general principles for the disposal of laboratory chemicals should be strictly followed. These are based on standard laboratory safety protocols and regulatory guidelines.
1. Identification and Segregation:
-
Never mix chemical waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Label all waste containers clearly with the full chemical name, concentration, and any known hazards.
2. Personal Protective Equipment (PPE):
-
Always consult the specific SDS for the required PPE.
-
As a minimum, standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn when handling chemical waste.
3. Waste Collection and Storage:
-
Use only approved and compatible waste containers.
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Adherence to Institutional and Regulatory Protocols:
-
All chemical waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
-
Disposal procedures must also comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hypothetical Disposal Workflow
The following diagram illustrates a general workflow for chemical waste disposal. This is a hypothetical process and must be adapted based on the specific information provided in the SDS for this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Quantitative Data Summary
Without the specific SDS for this compound, no quantitative data regarding its properties (e.g., LD50, flash point, permissible exposure limits) can be provided. A summary table should be populated with data from the official SDS once obtained.
| Property | Value | Units | Source |
| LD50 (Oral) | Data not available without SDS | mg/kg | SDS |
| Flash Point | Data not available without SDS | °C/°F | SDS |
| Permissible Exposure Limit (PEL) | Data not available without SDS | ppm | SDS |
| Boiling Point | Data not available without SDS | °C/°F | SDS |
| Vapor Pressure | Data not available without SDS | mmHg | SDS |
It is the responsibility of the researcher to obtain the Safety Data Sheet for this compound and follow the specific instructions for its safe handling and disposal. Always consult with your institution's Environmental Health and Safety department for guidance on proper chemical waste management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
